molecular formula C17H15ClN6O5S2 B11408345 5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11408345
M. Wt: 482.9 g/mol
InChI Key: HIFHECYZBQRAKD-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro group, an ethylsulfonyl group, and a pyrimidin-2-ylsulfamoyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro, ethylsulfonyl, and pyrimidin-2-ylsulfamoyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing advanced techniques such as continuous flow synthesis to achieve efficient and cost-effective production.

Chemical Reactions Analysis

5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it shows promise as a therapeutic agent due to its potential anti-cancer and anti-inflammatory properties. In industry, it can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide and 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid . These compounds may share some chemical properties and applications but differ in their specific reactivity and biological activity.

Properties

Molecular Formula

C17H15ClN6O5S2

Molecular Weight

482.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClN6O5S2/c1-2-30(26,27)17-21-10-13(18)14(23-17)15(25)22-11-4-6-12(7-5-11)31(28,29)24-16-19-8-3-9-20-16/h3-10H,2H2,1H3,(H,22,25)(H,19,20,24)

InChI Key

HIFHECYZBQRAKD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl

Origin of Product

United States

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